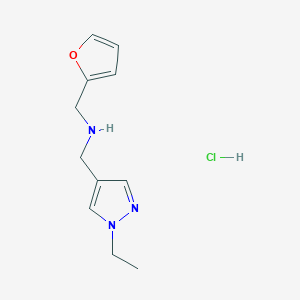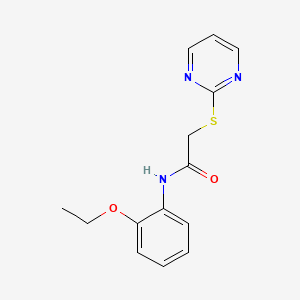![molecular formula C17H20N4O2S B15115428 3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15115428.png)
3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is a complex organic compound with a unique structure that includes a methanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a phenylpyridazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydropyrrolo[3,4-c]pyrrole ring, the introduction of the methanesulfonyl group, and the coupling with the phenylpyridazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Aplicaciones Científicas De Investigación
3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group and the pyridazine ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Sulflower: A heterocyclic compound with a unique structure based on thiophene.
Uniqueness
3-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine is unique due to its combination of a methanesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a phenylpyridazine moiety. This combination of functional groups and ring systems imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C17H20N4O2S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C17H20N4O2S/c1-24(22,23)21-11-14-9-20(10-15(14)12-21)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3 |
Clave InChI |
FLYJJFYTYRJLFK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15115354.png)

![2-[(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B15115371.png)

![3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115383.png)
![4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine](/img/structure/B15115391.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![N-{1-[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B15115402.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115432.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15115443.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15115444.png)
